molecular formula C6H3F3N2 B13598782 4-ethynyl-3-(trifluoromethyl)-1H-pyrazole

4-ethynyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13598782
M. Wt: 160.10 g/mol
InChI Key: TVZAXQZMKLZKGQ-UHFFFAOYSA-N
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Description

4-ethynyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-3-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-ethynyl-3-(trifluoromethyl)benzonitrile with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the resulting product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted pyrazole derivatives.

Scientific Research Applications

4-ethynyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure may impart desirable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to target proteins.

    Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethynyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups in the compound can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethynyl-3-(trifluoromethyl)benzonitrile
  • 4-ethynyl-3-(trifluoromethyl)benzoic acid
  • 4-ethynyl-3-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 4-ethynyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of both ethynyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications. Additionally, the pyrazole ring can engage in specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

Molecular Formula

C6H3F3N2

Molecular Weight

160.10 g/mol

IUPAC Name

4-ethynyl-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C6H3F3N2/c1-2-4-3-10-11-5(4)6(7,8)9/h1,3H,(H,10,11)

InChI Key

TVZAXQZMKLZKGQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(NN=C1)C(F)(F)F

Origin of Product

United States

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